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molecular formula C8H8O2 B041997 2-Methoxybenzaldehyde CAS No. 135-02-4

2-Methoxybenzaldehyde

Cat. No. B041997
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
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Patent
US04673766

Procedure details

The above prepared sodium hydroxide solution was then added to the cassia oil and introduced into the pot of the still. The pot was equipped with a stirrer. Using pressurized steam and vigorous stirring, the pot was heated to reflux with a pot temperature of 105° C. Reflux was established with a column head temperature of about 99° C. Once reflux was established, it was continued for about 1 hour. During the course of the conversion of the cinnamaldehyde in the cassia oil to benzaldehyde, pH was monitored and was maintained at about 12 to about 12.5. In the event the pH fell below about 12, sodium hydroxide was added to bring the pH back up to the range of about 12-12.5. After refluxing for about 1 hour, take-off of the water-benzaldehyde azeotrope was initiated. The water cooled condenser was operated at 100° F. thereby enabling the water-benzaldehyde azeotrope to be condensed and collected in a chilled receiver. The acetaldehyde by-product was principally vaporized at the temperature of the condenser and was taken off as vapor. The distillate principally containing benzaldehyde in an amount of about 75% or more with minor amounts of cinnamaldehyde, terpenes, orthomethoxybenzaldehyde and acetaldehyde was obtained. The crude benzaldehyde was thus collected in a chilled receiver and, in a continuous feed operation the condensed water was continuously fed back to the still to replace what had been taken off and the distillation of the azeotrope continued. The fractional steam distillation of the crude benzaldehyde continued until about 670 lbs. of crude benzaldehyde were obtained. The crude distillate containing benzaldehyde was then dried under vacuum and fractionally distilled under vacuum of about 29" thereby providing a boiling point for the benzaldehyde at about 70° C. in order to obtain a substantially pure benzaldehyde free from residual terpenes and other impurities.
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.[CH:22](=[O:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:3][O:12][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[CH:22]=[O:29].[CH:3](=[O:12])[CH3:4] |f:0.1,4.5|

Inputs

Step One
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the cassia oil
ADDITION
Type
ADDITION
Details
introduced into the pot of the still
CUSTOM
Type
CUSTOM
Details
The pot was equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the pot was heated
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
CUSTOM
Type
CUSTOM
Details
was established with a column head temperature of about 99° C
TEMPERATURE
Type
TEMPERATURE
Details
Once reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about 12 to about 12.5
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was operated at 100° F.
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
collected in a chilled receiver

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
COC1=C(C=O)C=CC=C1
Name
Type
product
Smiles
C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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